molecular formula C14H19NO3 B8678776 methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate

methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate

Cat. No.: B8678776
M. Wt: 249.30 g/mol
InChI Key: DODJKXYRLNGEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a pyrrolidine ring via an ethyloxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-(pyrrolidin-1-yl)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-Pyrimidinyloxy)benzoate
  • Methyl 4-(2-(1-Methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate is unique due to its specific structural features, such as the pyrrolidine ring and ethyloxy linker. These features confer distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate

InChI

InChI=1S/C14H19NO3/c1-17-14(16)12-4-6-13(7-5-12)18-11-10-15-8-2-3-9-15/h4-7H,2-3,8-11H2,1H3

InChI Key

DODJKXYRLNGEBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 23-2 (2 g, 11.8 mmol) and chloroethylpyrrolidine·HCl (Aldrich) (1.8 g, 11.8 mmol) were treated with NaH (0.94 g, 23.6 mmol) in DMF (30 mL) as described for 27-1 to give 27-6 as a clear oil. Rf (10% MeOH/CHCl3 saturated with NH3) 0.4
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-hydroxybenzoate (4.56 g, 30 mmol) in dry DMF (60 mL) was added cesium carbonate (31.3 g, 96 mmol, 3.2 eq.) and 1-(2-chloroethyl)pyrrolidine hydrochloride (8.1 g, 48 mmol, 1.6 eq.). The reaction was heated at 80° C. for 20 h. The reaction mixture was cooled to ambient temperature then water (240 mL) was added. The mixture was partitioned with ethyl acetate (250 mL). The aqueous layer was extracted with ethyl acetate (50 mL). The combined extracts were washed with water (240 mL), brine (50 mL), dried (Na2SO4), filtered then concentrated to dryness under reduced pressure. The residue was purified by flash chromatography (90:5:5 hexane:THF:TEA) to give the desired product as an oil (5.3 g, 71%).
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step Two
Yield
71%

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